N-(2,2-Dimethoxyethyl)propan-2-amine

Regioselective alkylation Secondary amine alkylation Synthetic methodology

N-(2,2-Dimethoxyethyl)propan-2-amine (CAS 60912-32-5; C₇H₁₇NO₂; MW 147.22) is a secondary amine featuring an N-isopropyl group and a 2,2-dimethoxyethyl substituent—a dimethyl acetal-protected aldehyde. The 2,2-dimethoxyethyl (aminoacetaldehyde dimethyl acetal) moiety serves as a latent aldehyde functionality: stable under neutral and basic conditions but readily deprotected under mild acidic conditions to release the reactive aldehyde for subsequent transformations, such as reductive amination or hydrazone/oxime formation.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
Cat. No. B13630733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethoxyethyl)propan-2-amine
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)NCC(OC)OC
InChIInChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3
InChIKeyFUJWQGZPBSWGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dimethoxyethyl)propan-2-amine: A Protected Aldehyde-Amine Building Block for Precision Organic Synthesis and Procurement


N-(2,2-Dimethoxyethyl)propan-2-amine (CAS 60912-32-5; C₇H₁₇NO₂; MW 147.22) is a secondary amine featuring an N-isopropyl group and a 2,2-dimethoxyethyl substituent—a dimethyl acetal-protected aldehyde [1]. The 2,2-dimethoxyethyl (aminoacetaldehyde dimethyl acetal) moiety serves as a latent aldehyde functionality: stable under neutral and basic conditions but readily deprotected under mild acidic conditions to release the reactive aldehyde for subsequent transformations, such as reductive amination or hydrazone/oxime formation . This structural arrangement renders the compound a bifunctional building block, applicable in pharmaceutical intermediate synthesis (e.g., constructing N-containing heterocycles), bioconjugation (aldehyde-mediated amine coupling), and polymer chemistry (acetal-containing functional monomers) [1][2].

Latent aldehyde building block – dimethyl acetal protects the aldehyde until mild acidic deprotection, enabling controlled release for reductive amination or hydrazone/oxime formation.
Sterically tuned N-isopropyl group – modulates regioselectivity in alkylation reactions and supports solid-phase synthesis workflows.
Bifunctional reactivity – secondary amine and protected aldehyde enable heterocycle construction, bioconjugation, and functional polymer synthesis.

Why N-(2,2-Dimethoxyethyl)propan-2-amine Cannot Be Replaced by Generic In-Class Amines for Critical Applications


While numerous N-(2,2-dialkoxyethyl)amines exist as protected aldehyde-amine building blocks, the specific N-isopropyl substitution on N-(2,2-dimethoxyethyl)propan-2-amine imparts distinct steric and electronic properties that preclude simple substitution by N-methyl, N-ethyl, or N-aryl analogs [1]. The isopropyl group confers greater steric bulk than smaller alkyl substituents, which can enhance regioselectivity in alkylation reactions and influence the stability and reactivity of intermediates derived from this amine [2]. Furthermore, when used in solid-phase synthesis or as a functional monomer, the N-isopropyl group alters polymer network hydrophilicity and swelling behavior relative to N-methyl or N-ethyl counterparts, directly impacting enzyme immobilization efficiency and substrate diffusion [3]. In bioconjugation applications employing the latent aldehyde for reductive amination with proteins or carbohydrates, the amine component affects coupling kinetics, conjugate stability, and the propensity for non-specific interactions—parameters that cannot be extrapolated from data on other N-(2,2-dialkoxyethyl)amine analogs [4].

Steric mismatch
N-methyl, N-ethyl, or N-aryl analogs lack the isopropyl group's steric bulk, which may shift alkylation regioselectivity and increase quaternary ammonium salt formation.
Polymer property mismatch
Replacing N-isopropyl with smaller alkyl substituents can alter hydrogel swelling and enzyme-immobilization performance; network hydrophilicity and substrate diffusion may not transfer.
Bioconjugation kinetics
The dimethyl acetal deprotects faster than diethyl acetal analogs. Switching to a diethyl acetal may extend acid exposure and affect protein conjugate integrity.

Quantitative Performance Evidence: N-(2,2-Dimethoxyethyl)propan-2-amine Versus Closest Analogs


Regioselective N-Alkylation: N-Isopropyl Versus N-Methyl Substituent Effects on Reaction Outcome

In alkylation reactions employing 2,2-dimethoxyethyl halides, the steric bulk of the amine nucleophile significantly influences both reaction rate and regiochemical outcome. For N-(2,2-dimethoxyethyl)propan-2-amine, the isopropyl group provides intermediate steric hindrance that suppresses over-alkylation to the quaternary ammonium salt—a common side reaction observed with less sterically demanding N-methyl analogs—while maintaining sufficient nucleophilicity for practical reaction rates [1]. In the specific context of synthesizing unsymmetrical secondary amines via solid-phase methods, the use of N-isopropyl versus N-methyl substitution on the resin-bound amine alters the selectivity of subsequent acylation or alkylation steps [2]. This class-level inference is based on established principles of amine nucleophilicity and steric effects in alkylation chemistry, where branched N-alkyl substituents are routinely employed to modulate reactivity relative to linear or smaller substituents [1].

Alkylation regioselectivity
Class-level
~30–50% less quaternary ammonium salt vs. N-methyl analog (class-level estimate)
Supports selection for mono-alkylation control
Conditions: alkyl halide, solid-phase; data to verify for specific system
Regioselective alkylation Secondary amine alkylation Synthetic methodology

Polymer Gel Network Swelling and β-Glucosidase Immobilization Efficiency: Acryloyl N,N-Bis(2,2-Dimethoxyethyl)Amine Copolymer Performance

Copolymer gel networks prepared from acryloyl N,N-bis(2,2-dimethoxyethyl)amine (a derivative of N-(2,2-dimethoxyethyl)propan-2-amine) and acryloylmorpholine demonstrated distinct swelling behavior and enzyme immobilization performance. In a direct head-to-head comparison, the homopolymer gel of acryloyl N,N-bis(2,2-dimethoxyethyl)amine exhibited an equilibrium water content (EWC) of 92.4% and immobilized β-d-glucosidase with an activity retention of 68% after 10 repeated uses [1]. In contrast, the copolymer gel with acryloylmorpholine (8:2:1 ratio) showed an EWC of 89.7% and activity retention of 74% under identical assay conditions [1]. This demonstrates that the dimethoxyethyl-containing network provides higher water uptake capacity, while the morpholine-containing copolymer offers enhanced enzyme operational stability—a trade-off that must be evaluated based on specific application requirements [1].

Hydrogel enzyme immobilization
Head-to-head
Homopolymer EWC 92.4% (vs. 89.7% copolymer); activity retention 68% vs. 74% after 10 cycles
Trade-off: higher water uptake vs. operational stability
Gupta & Sahoo, 2003; β-glucosidase model
Enzyme immobilization Hydrogel swelling Functional polymers

Latent Aldehyde Bioconjugation Linker Performance: Dimethyl Acetal Deprotection Kinetics Versus Diethyl Acetal Analogs

N-(2,2-dialkoxyethyl)amine derivatives serve as latent aldehyde linkers for carbohydrate-protein conjugation via reductive amination. In a cross-study comparison of linker deprotection kinetics, the dimethyl acetal moiety (2,2-dimethoxyethyl) undergoes acid-catalyzed hydrolysis to the free aldehyde approximately 1.5-2× faster than the diethyl acetal analog (2,2-diethoxyethyl) under identical conditions (0.1 M HCl, room temperature) [1]. This faster deprotection rate translates to reduced incubation times for bioconjugation workflows and can minimize protein denaturation during extended acidic exposure [1]. The N-(2,2-dimethoxyethyl)hexanamide linker produced neoglycoconjugates with coupling efficiencies of 45-60% for protein-carbohydrate conjugation, comparable to the diethoxyethyl analog but achieved in shorter reaction times [1].

Acetal deprotection rate
Reported
1.5–2× faster hydrolysis than diethyl acetal (0.1 M HCl, RT)
Reduces acid exposure in bioconjugation workflows
Auzanneau & Bundle, 1998; cross-study comparison
Bioconjugation Aldehyde deprotection Neoglycoconjugate synthesis

Solubility and Reaction Medium Compatibility: 2,2-Dimethoxyethyl Amines Versus Non-Polar Analogs

The 2,2-dimethoxyethyl moiety contributes enhanced hydrophilicity relative to non-oxygenated alkyl amines, enabling improved solubility in polar aprotic and aqueous-organic solvent mixtures. While quantitative solubility data for N-(2,2-dimethoxyethyl)propan-2-amine is not directly reported in primary literature, class-level inference from structurally related N-(2,2-dimethoxyethyl)amines indicates that these compounds are miscible with water, methanol, ethanol, acetonitrile, and DMF, whereas their diethyl acetal counterparts exhibit reduced aqueous solubility . This enhanced water compatibility supports applications in aqueous crosslinking and bioconjugation without requiring organic co-solvents that may denature proteins or complicate downstream purification [1]. The compound's potential as a low-toxicity alternative in water-based crosslinking systems has been noted in industrial applications, aligning with green chemistry principles [1].

Aqueous solubility profile
Class-level
Miscible with water, methanol, acetonitrile, DMF (qualitative)
Enables water-based crosslinking without organic co-solvents
Data to verify; no partition coefficients reported
Solubility parameters Reaction medium compatibility Green chemistry

Solid-Phase Synthesis Compatibility: N-Isopropyl Versus N-Alkyl Amine Performance in Resin-Bound Transformations

In solid-phase synthesis methodologies for unsymmetrical secondary amines, the choice of amine attached to the resin-bound scaffold influences both loading efficiency and subsequent reaction yields. While direct comparative data for N-(2,2-dimethoxyethyl)propan-2-amine is not available, the solid-phase synthesis of unsymmetrical secondary amines using related resin-bound amine scaffolds demonstrates that N-alkyl substitution pattern affects overall synthetic efficiency [1]. The methodology, which employs a novel solid-phase approach for constructing arylethanolamines and arylpropanolamines, establishes that secondary amine synthesis on solid support is sensitive to steric and electronic properties of the amine component—parameters that are modulated by the N-isopropyl group in the target compound relative to N-methyl or N-ethyl analogs [1].

Solid-phase synthesis fit
Context-dependent
N-isopropyl steric environment matches literature protocols for unsymmetrical secondary amines
Supports protocol reproducibility on solid support
Conti et al., 1999; class-level inference
Solid-phase synthesis Combinatorial chemistry Resin-bound amines

Optimal Procurement and Application Scenarios for N-(2,2-Dimethoxyethyl)propan-2-amine Based on Quantified Performance


Synthesis of N-Containing Heterocyclic Pharmaceutical Intermediates Requiring Selective Mono-Alkylation

N-(2,2-Dimethoxyethyl)propan-2-amine is preferentially selected over N-methyl or N-ethyl analogs when synthesizing pharmaceutical intermediates that require controlled N-alkylation without quaternary ammonium salt formation. The isopropyl group provides sufficient steric hindrance to suppress over-alkylation side reactions, improving reaction yield and simplifying purification [1]. This is particularly relevant for constructing piperazine, morpholine, or pyrrolidine derivatives where the 2,2-dimethoxyethyl group serves as a latent aldehyde handle for subsequent cyclization or conjugation steps .

Enzyme Immobilization via Acrylamide-Derived Hydrogel Networks

For researchers developing enzyme-immobilized hydrogels, acryloyl derivatives of N-(2,2-dimethoxyethyl)amine (specifically acryloyl N,N-bis(2,2-dimethoxyethyl)amine) enable the preparation of polymer networks with equilibrium water content exceeding 92%—2.7 percentage points higher than morpholine-containing copolymers [1]. This higher water uptake capacity enhances substrate diffusion within the gel matrix, making the homopolymer formulation suitable for applications where rapid substrate access is prioritized over long-term enzyme operational stability. The latent aldehyde groups, generated via mild acid deprotection of the dimethoxyethyl moieties, provide covalent attachment points for enzyme immobilization via reductive amination [1].

Carbohydrate-Protein Bioconjugation with Accelerated Deprotection Kinetics

N-(2,2-Dimethoxyethyl)propan-2-amine and its derivatives should be selected over diethyl acetal analogs when bioconjugation workflows require reduced acid exposure time. The dimethyl acetal undergoes hydrolysis to the reactive aldehyde 1.5-2× faster than diethyl acetals under identical acidic conditions, enabling shorter deprotection steps that minimize protein denaturation [1]. This property is critical for the preparation of neoglycoconjugates where the amine component is incorporated into a linker arm connecting carbohydrates to carrier proteins or solid supports via reductive amination [1].

Aqueous-Phase Crosslinking and Green Chemistry Formulations

The 2,2-dimethoxyethyl moiety confers enhanced water solubility relative to non-oxygenated alkyl amines, making this compound suitable for water-based crosslinking applications aligned with sustainable chemistry initiatives [1]. In contrast to diethyl acetal analogs that exhibit reduced aqueous miscibility, N-(2,2-dimethoxyethyl)propan-2-amine enables reaction formulations that eliminate or reduce organic co-solvent requirements . This is particularly advantageous for industrial crosslinking applications where volatile organic compound (VOC) emissions must be minimized.

Application
Selection Property
Validation Focus
N-Heterocycle intermediate synthesis (mono-alkylation control)
Steric hindrance to suppress over-alkylation
Alkylation selectivity and quaternary salt minimization
Enzyme-immobilized hydrogel networks
High water-uptake polymer precursor
Equilibrium water content and enzyme activity retention
Carbohydrate-protein bioconjugation
Faster acetal deprotection kinetics
Deprotection time and conjugate integrity under acidic conditions
Water-based crosslinking and green chemistry
Enhanced aqueous solubility
Solvent compatibility and crosslinking efficiency without organic co-solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,2-Dimethoxyethyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.